REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:10].[Cl:11][S:12](O)(=[O:14])=[O:13]>>[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:5][C:4]=1[CH3:10]
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Name
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|
Quantity
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6.81 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1C)C
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Name
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|
Quantity
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6.65 mL
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Type
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reactant
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Smiles
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ClS(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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COC1=C(C=C(C=C1C)S(=O)(=O)Cl)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.3 mmol | |
AMOUNT: MASS | 7.43 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |